molecular formula C15H19NO B14646718 11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol CAS No. 51805-82-4

11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol

Cat. No.: B14646718
CAS No.: 51805-82-4
M. Wt: 229.32 g/mol
InChI Key: GRQXEJOBDLWUGQ-HJBRBHBJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Azulene Ring System: The azulene ring system can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Epimino Group: The nitrogen-containing epimino group is introduced through nucleophilic substitution reactions.

    Methylation: The methyl group is added using methylating agents under controlled conditions.

    Hydrogenation: The final step involves hydrogenation to achieve the desired octahydro configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methanoazulene: Another compound with a similar azulene ring system but different substituents.

    1-Phenanthrenecarboxylic acid: Shares some structural similarities but differs in functional groups and overall configuration.

Uniqueness

11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol is unique due to its specific combination of fused ring systems and the presence of an epimino group

Properties

CAS No.

51805-82-4

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(2S,3R,10S)-15-methyl-15-azatetracyclo[10.2.1.02,10.04,9]pentadeca-4,6,8-trien-3-ol

InChI

InChI=1S/C15H19NO/c1-16-9-6-7-13(16)14-12(8-9)10-4-2-3-5-11(10)15(14)17/h2-5,9,12-15,17H,6-8H2,1H3/t9?,12-,13?,14+,15+/m1/s1

InChI Key

GRQXEJOBDLWUGQ-HJBRBHBJSA-N

Isomeric SMILES

CN1C2CCC1[C@@H]3[C@H](C2)C4=CC=CC=C4[C@@H]3O

Canonical SMILES

CN1C2CCC1C3C(C2)C4=CC=CC=C4C3O

Origin of Product

United States

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